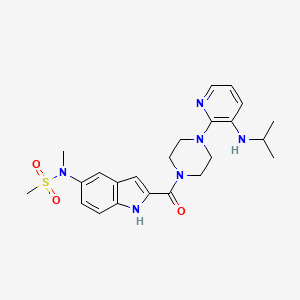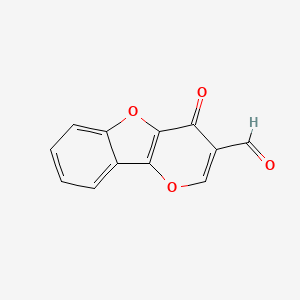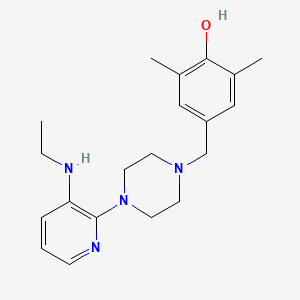
2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol is a compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-bromo-1-phenylethanone with thiourea in the presence of a base can yield the desired benzothiophene derivative . Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki coupling, to form the benzothiophene core .
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale catalytic processes. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts. For instance, the use of rhodium-catalyzed hydrogenation has been reported to produce chiral 2,3-dihydrobenzo(b)thiophene derivatives with high yields and enantioselectivities .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzothiophene core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzothiophene derivatives.
Scientific Research Applications
2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives have been shown to inhibit enzymes like tumor necrosis factor-α converting enzyme (TACE), which plays a role in inflammatory processes . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A simpler analog with a similar core structure but lacking the hydroxyl and phenyl groups.
2,3-Dihydrobenzo(b)thiophene: Another related compound with similar chemical properties but different substituents.
Thiophene: A related heterocycle with a sulfur atom in a five-membered ring, but without the fused benzene ring.
Uniqueness
2,3-Dihydro-2-phenylbenzo(b)thiophene-3-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the phenyl ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
Properties
CAS No. |
147646-81-9 |
|---|---|
Molecular Formula |
C15H14OS |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
(2-phenyl-2,3-dihydro-1-benzothiophen-3-yl)methanol |
InChI |
InChI=1S/C15H14OS/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2 |
InChI Key |
SDOWBLWIPSGWAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C3=CC=CC=C3S2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



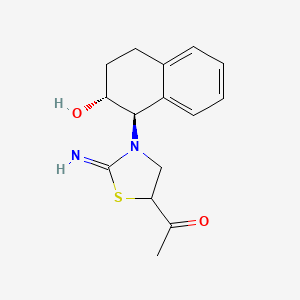
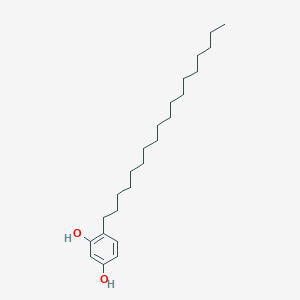

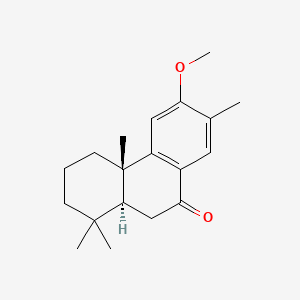

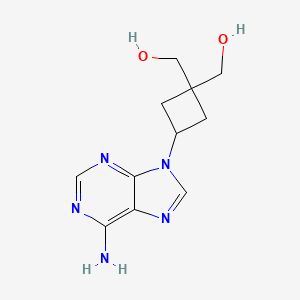
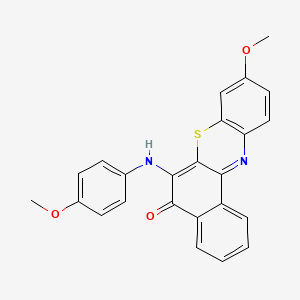
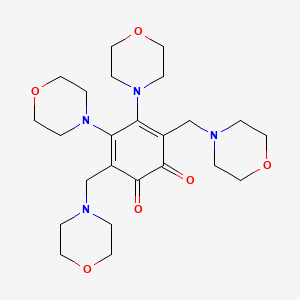
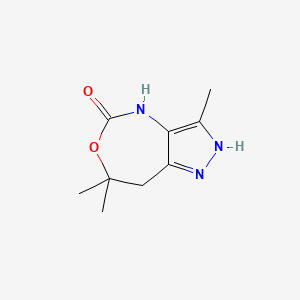
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)
